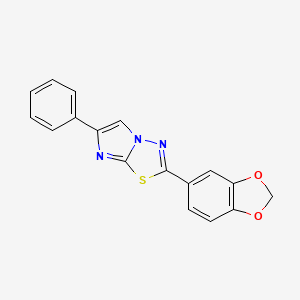![molecular formula C27H31ClN2O7S B12734693 (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate CAS No. 93665-57-7](/img/structure/B12734693.png)
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a combination of multiple functional groups, including a piperazine ring, a benzothiepin moiety, and a (Z)-but-2-enedioic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepin ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Esterification: The final step involves the esterification of (Z)-but-2-enedioic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiepin moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the benzothiepin ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully or partially reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiepin moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the function of biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-but-2-enedioic acid derivatives: These compounds share the (Z)-but-2-enedioic acid moiety but differ in other structural features.
Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.
Benzothiepin derivatives: Molecules featuring the benzothiepin ring with various functional groups.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93665-57-7 |
|---|---|
Formule moléculaire |
C27H31ClN2O7S |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O3S.C4H4O4/c1-2-28-23(27)26-11-9-25(10-12-26)13-14-29-20-15-17-5-3-4-6-21(17)30-22-8-7-18(24)16-19(20)22;5-3(6)1-2-4(7)8/h3-8,16,20H,2,9-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
MGLPTWPQPUIGBP-BTJKTKAUSA-N |
SMILES isomérique |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


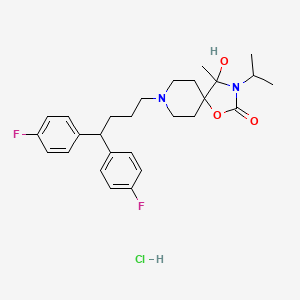
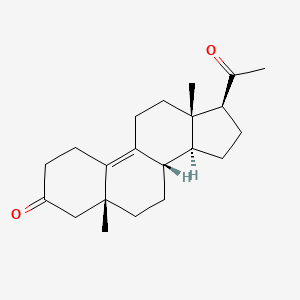
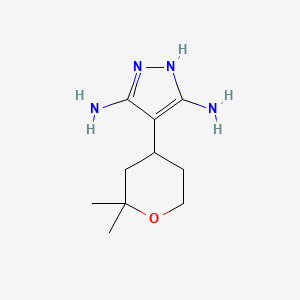
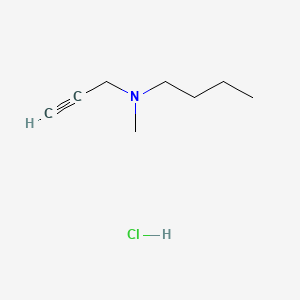

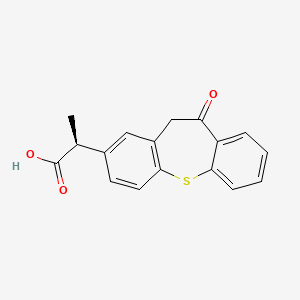
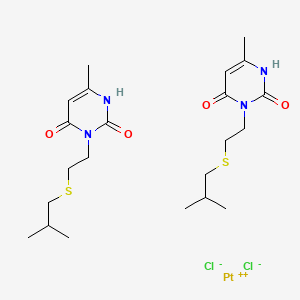
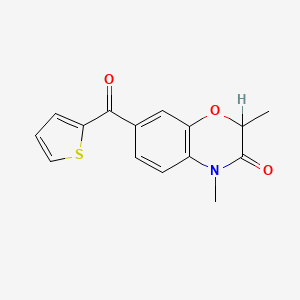


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
